

Technical Support Center: Reaction Kinetics of 1,9-Nonanediol Dimethanesulfonate Alkylation

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Compound of Interest		
Compound Name:	1,9-Nonanediol, dimethanesulfonate	
Cat. No.:	B1618089	Get Quote

This technical support center provides troubleshooting guides and frequently asked guestions (FAQs) for researchers, scientists, and drug development professionals working with the reaction kinetics of 1,9-nonanediol dimethanesulfonate alkylation.

Frequently Asked Questions (FAQs)

Q1: What is 1,9-nonanediol dimethanesulfonate and what is it used for?

A1: 1,9-Nonanediol dimethanesulfonate (also known as nonamethylene dimethanesulfonate) is a bifunctional alkylating agent.[1] It is a linear nine-carbon chain with a methanesulfonate (mesylate) group at each end. Mesylates are excellent leaving groups, making this reagent highly effective for alkylating nucleophiles.[2] Due to its two reactive sites, it is commonly used in cross-linking studies, for tethering molecules, and particularly in the synthesis of macrocycles where it can react with a molecule containing two nucleophilic sites to form a cyclic product.

Q2: What is the general mechanism of alkylation with 1,9-nonanediol dimethanesulfonate?

A2: The alkylation reaction with 1,9-nonanediol dimethanesulfonate typically proceeds via an S(N)2 mechanism.[3] A nucleophile attacks one of the primary carbons, displacing the mesylate leaving group. Since the molecule has two such groups, this can happen sequentially to link two separate nucleophiles or intramolecularly to form a ring. The reaction is generally irreversible and can provide high yields.[3]



Q3: Which factors influence the rate of alkylation?

A3: Several factors influence the reaction rate:

- Nucleophile Strength: A more potent nucleophile will react faster.
- Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred as they
 can solvate the cation of the nucleophile's salt without strongly solvating the nucleophile
 itself, thus enhancing its reactivity.[4] However, be aware of potential side reactions or
 decomposition with DMF and DMSO at high temperatures with strong bases.[4]
- Temperature: Higher temperatures generally increase the reaction rate. However, they can also promote side reactions like elimination.
- Concentration: For intermolecular reactions, higher concentrations increase the rate. For intramolecular cyclizations, high dilution is often necessary to favor the cyclization over intermolecular polymerization.[5][6]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to observe the disappearance of starting materials and the appearance of the product.[7] HPLC is particularly useful for quantitative analysis of the reaction mixture over time to determine reaction kinetics.[7][8][9][10][11]

Troubleshooting Guides

Below are common issues encountered during alkylation reactions with 1,9-nonanediol dimethanesulfonate and potential solutions.

Troubleshooting & Optimization

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Issue	Potential Cause(s)	Suggested Solution(s)
Low or No Conversion	1. Poor Nucleophile: The nucleophile may not be strong enough or is sterically hindered. 2. Inactive Reagent: The 1,9-nonanediol dimethanesulfonate may have degraded (e.g., through hydrolysis). 3. Inappropriate Solvent/Base Combination: The chosen solvent may not be suitable, or the base may not be strong enough to deprotonate the nucleophile. 4. Low Temperature: The reaction may be too slow at the current temperature.	1. Consider using a stronger base to fully deprotonate the nucleophile. If sterics are an issue, a less hindered nucleophile might be necessary. 2. Check the purity of the alkylating agent. Store it in a desiccator to prevent hydrolysis. 3. Switch to a more suitable polar aprotic solvent like DMF or acetonitrile. Consider a stronger base, but be mindful of compatibility with your substrate. 4. Gradually increase the reaction temperature while monitoring for side product formation.
Formation of Multiple Products	1. Intermolecular vs. Intramolecular Reaction: For macrocyclization, intermolecular polymerization can be a major side reaction. [12] 2. Double Alkylation: If the nucleophile has multiple reactive sites, you may get a mixture of mono- and dialkylated products. 3. O- vs. C-Alkylation: For nucleophiles with both oxygen and carbon nucleophilic centers (like enolates), a mixture of products can be formed.[13]	1. For macrocyclization, use high-dilution conditions (slow addition of reactants to a large volume of solvent).[6] 2. Use a large excess of the nucleophile to favor mono-alkylation, or a large excess of the dimesylate to favor di-alkylation with two separate nucleophiles. 3. The solvent and counter-ion can influence the selectivity. A more dissociating solvent might favor O-alkylation.
Elimination Side Products	Strongly Basic/Hindered Nucleophile: Strong, sterically hindered bases can favor E2	1. Use a less hindered, non- basic nucleophile if possible. If a base is required, use a non-



	elimination over S(_N)2	nucleophilic base and ensure	
	substitution.[4] 2. High	the nucleophile is fully	
	Temperature: Higher	deprotonated before adding	
	temperatures can favor	the dimesylate. 2. Run the	
	elimination reactions.	reaction at the lowest	
		temperature that gives a	
		reasonable reaction rate.	
	1. Insoluble Salt Formation:	1. Choose a solvent that can	
	The salt formed as a byproduct	dissolve the salt byproduct.	
	(e.g., sodium mesylate) might	The addition of a phase-	
	precipitate and coat the	transfer catalyst can	
Reaction Stalls	reactants, preventing further	sometimes help. 2. Check the	
Reaction Stalls	reaction. 2. Reagent	stability of your nucleophile	
	Degradation: One of the	and the dimesylate under the	
	reagents may be degrading	reaction conditions. Consider	
	under the reaction conditions	adding the reagents in	
	over time.	portions.	

Experimental Protocols General Protocol for Macrocyclization with a Diamine

This protocol describes a general procedure for the macrocyclization of a diamine with 1,9-nonanediol dimethanesulfonate under high-dilution conditions.

Materials:

- Diamine substrate
- 1,9-Nonanediol dimethanesulfonate
- Anhydrous acetonitrile (ACN) or Dimethylformamide (DMF)
- A suitable non-nucleophilic base (e.g., Potassium Carbonate, Proton Sponge®)
- Syringe pump
- Standard glassware for inert atmosphere reactions



Procedure:

- Set up a three-neck flask with a condenser, a magnetic stirrer, and a nitrogen inlet.
- Add the base (e.g., 5 equivalents of K₂CO₃) and a large volume of the chosen anhydrous solvent (to achieve a final concentration of ~0.001 M).
- Prepare two separate solutions in gas-tight syringes:
 - Solution A: The diamine substrate (1 equivalent) in the anhydrous solvent.
 - Solution B: 1,9-nonanediol dimethanesulfonate (1.1 equivalents) in the anhydrous solvent.
- Using a syringe pump, add both Solution A and Solution B simultaneously and dropwise to the vigorously stirred, heated (e.g., 80 °C) suspension of the base in the solvent over a period of 12-24 hours.
- After the addition is complete, allow the reaction to stir at the same temperature for an additional 12-24 hours, monitoring by TLC or LC-MS.
- Cool the reaction to room temperature, filter off the base, and wash the solid with the solvent.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography to isolate the desired macrocycle.

Quantitative Data Summary

While specific kinetic data for 1,9-nonanediol dimethanesulfonate is not readily available in the provided search results, the following table illustrates how such data could be presented. The values are hypothetical and for illustrative purposes only.

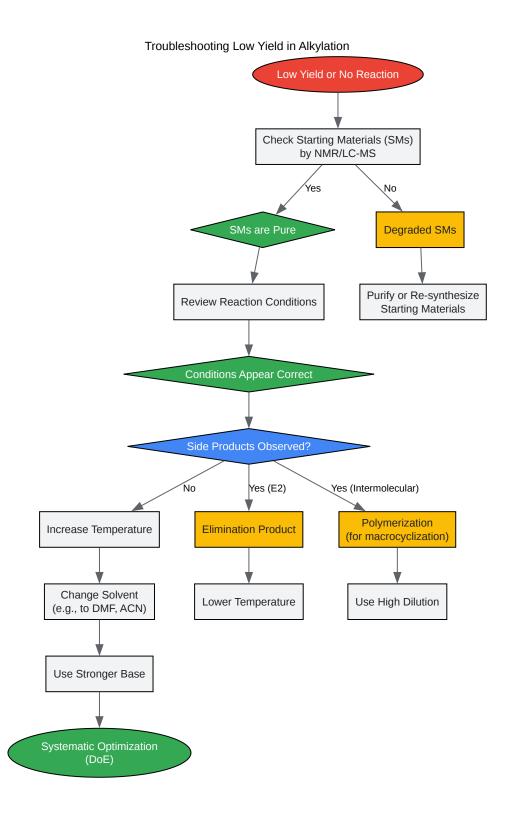


Nucleophile	Solvent	Temperature (°C)	k (M ⁻¹ S ⁻¹)	Predominant Product
Piperidine	ACN	60	1.2 x 10 ⁻³	N,N'-(nonane- 1,9- diyl)dipiperidine
Thiophenol	DMF	40	8.5 x 10 ⁻⁴	1,9- bis(phenylthio)no nane
Diethylamine	THF	60	3.1 x 10 ⁻⁴	N,N,N',N'- tetraethylnonane -1,9-diamine
1,6- Hexanediamine	ACN (0.001 M)	80	k_intra > k_inter	Macrocycle

^{*}k_intra and k_inter refer to the rates of intramolecular and intermolecular reactions, respectively.

Visualizations Logical Workflow for Troubleshooting Low Yield





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Caption: A decision tree for troubleshooting low-yield alkylation reactions.



Reaction Pathway: Intermolecular vs. Intramolecular Alkylation

Caption: Competing reaction pathways in bifunctional alkylation.

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